molecular formula C13H13F3N2O2S B2915672 (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol CAS No. 338794-79-9

(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol

Cat. No.: B2915672
CAS No.: 338794-79-9
M. Wt: 318.31
InChI Key: GAZPNJRIGPWEQC-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative characterized by three key structural features:

  • Position 1: A phenoxyethyl side chain substituted with a trifluoromethyl (-CF₃) group at the meta position. The trifluoromethyl group increases lipophilicity and metabolic stability.
  • Position 5: A hydroxymethyl (-CH₂OH) group, which contributes to hydrogen-bonding interactions and solubility.

Formation of the imidazole core via cyclization of diamine precursors.

Alkylation or substitution to introduce the 3-(trifluoromethyl)phenoxyethyl chain.

Functionalization of the imidazole ring with sulfanyl and hydroxymethyl groups .

Properties

IUPAC Name

4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S/c14-13(15,16)9-2-1-3-11(6-9)20-5-4-18-10(8-19)7-17-12(18)21/h1-3,6-7,19H,4-5,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZPNJRIGPWEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN2C(=CNC2=S)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326631
Record name 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338794-79-9
Record name 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Laboratory Synthesis: One common synthetic route involves the reaction of 2-mercaptoimidazole with a 3-(trifluoromethyl)phenoxy-ethyl intermediate. The reaction typically requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is usually carried out under an inert atmosphere, with the temperature carefully controlled to optimize yield and purity.

Industrial Production Methods: Industrial production generally scales up the laboratory methods but with optimizations for cost and efficiency. Catalysts might be used to enhance reaction rates, and continuous flow reactors could be employed to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are fine-tuned to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, often resulting in the formation of sulfonyl or sulfinyl derivatives.

  • Reduction: It can be reduced to remove or alter functional groups, particularly under hydrogenation conditions.

  • Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common, especially given the reactivity of the trifluoromethyl group and the thiol moiety.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA).

  • Reduction: Reagents like lithium aluminium hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution: Reagents like alkyl halides, sulfonates under basic conditions.

Major Products: The major products depend on the type of reaction. For example, oxidation might produce sulfonyl derivatives, while substitution could introduce a variety of functional groups depending on the starting reagents.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis, enabling the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation. It has shown promise in preliminary studies for targeting specific biological pathways.

Medicine: Potential applications in the development of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacological activities, potentially leading to new treatments for various diseases.

Industry: In industrial applications, it can be utilized in the development of specialized materials or as a reagent in manufacturing processes. Its stability and reactivity make it a valuable compound in industrial chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity, or modulate receptor function, leading to altered cellular responses. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Structural Analogues with Sulfanyl/Sulfonyl Groups

Compound Name & Evidence ID Key Substituents Molecular Formula Molecular Weight Notable Features
(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol (Target) -SH, -CF₃-phenoxyethyl, -CH₂OH Not explicitly given* Combines sulfanyl reactivity, CF₃ lipophilicity, and hydroxymethyl polarity
1-(2H-1,3-benzodioxole-5-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole -SH, -CF₃-benzyl, benzodioxolyl C₁₉H₁₅F₃N₂O₃S 408.4 Partially saturated imidazole; benzodioxole enhances aromatic stacking
[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol -SO₂CH₃, -CH₂OH, -phenethyl C₁₃H₁₆N₂O₃S 280.34 Sulfonyl group increases electron-withdrawing effects; phenethyl enhances hydrophobicity
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol -SO₂CH₃, -CH₂OH, -hexyl C₁₁H₂₀N₂O₃S 260.35 Hexyl chain improves membrane permeability; sulfonyl reduces nucleophilicity

Key Differences :

  • The sulfanyl group in the target compound contrasts with sulfonyl groups in and , altering reactivity (e.g., disulfide vs. sulfone stability).
  • The trifluoromethylphenoxyethyl side chain in the target compound provides a balance of lipophilicity and steric bulk compared to benzodioxole () or simple alkyl chains () .

Analogues with Trifluoromethyl Substitutions

Compound Name & Evidence ID Key Substituents Molecular Formula Molecular Weight Notable Features
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanol -CF₃CH₂, -CH₂OH C₆H₇F₃N₂O 180.13 Compact structure; trifluoroethyl enhances metabolic resistance
Example 15 Compound (EP 1 926 722 B1) -CF₃-phenylamino, -CH₂OH Not explicitly given 627.5 (LC/MS) Complex heterocyclic system; designed for bioactivity (e.g., kinase inhibition)

Key Differences :

  • The target compound’s phenoxyethyl linker provides flexibility and extended conjugation compared to the rigid trifluoroethyl group in .

Analogues with Hydroxymethyl Functionalization

Compound Name & Evidence ID Key Substituents Molecular Formula Molecular Weight Notable Features
[3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ethanol solvate -CH₂OH, indolinone C₁₈H₁₇N₃O₃ 323.35 Fused indole-imidazole system; ethanol solvate improves crystallinity

Key Differences :

  • The target compound lacks the fused indolinone ring in , which may reduce planarity and π-π stacking interactions .

Biological Activity

The compound (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol , also known by its CAS number 338794-79-9 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13F3N2O2S
  • Molecular Weight : 318.32 g/mol
  • Structure : The compound features an imidazole ring, a trifluoromethyl group, and a sulfanyl functional group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. For instance, studies have shown that similar imidazole derivatives can inhibit the growth of various bacteria and fungi. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity and altering membrane permeability .

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer potential. The compound under review may interact with specific cellular pathways involved in cancer progression. For example, certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes implicated in disease processes. Imidazole-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and cancer .

Study 1: Antimicrobial Efficacy

In a recent study, a series of imidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Mechanisms

A study focusing on the anticancer properties of imidazole derivatives demonstrated that one such derivative could inhibit cell proliferation in breast cancer cell lines (MCF-7). The compound induced G0/G1 phase arrest and increased apoptosis rates, suggesting potential therapeutic applications in oncology .

Research Findings Summary Table

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of COX and LOX enzymes

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